2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide
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Overview
Description
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction forms an intermediate, which is then further reacted to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide involves its interaction with cellular targets to exert its effects. For instance, in cancer cells, it has been shown to induce cell cycle arrest and apoptosis by promoting the accumulation of reactive oxygen species and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene
- 5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives
Uniqueness
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is unique due to its combination of a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
497231-81-9 |
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Molecular Formula |
C15H12FN3OS |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H12FN3OS/c1-9-6-11(7-17)15(21-8-13(18)20)19-14(9)10-2-4-12(16)5-3-10/h2-6H,8H2,1H3,(H2,18,20) |
InChI Key |
AIPCENYJMLKTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C2=CC=C(C=C2)F)SCC(=O)N)C#N |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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